molecular formula C30H27N3O3S2 B12015033 (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623933-20-0

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12015033
CAS No.: 623933-20-0
M. Wt: 541.7 g/mol
InChI Key: UNYUORRXJQRANB-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and phenyl groups through various coupling reactions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various aryl halides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of catalysts and automated systems can improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and pyrazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions might be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the thiazolidinone core could yield sulfoxides or sulfones, while reduction might produce thiols or alcohols. Substitution reactions could introduce new functional groups, such as alkyl or aryl groups, onto the phenyl or pyrazole rings.

Scientific Research Applications

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as changes in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives, which also exhibit biological activity. Similar compounds include:

    Thiazolidinediones: Known for their use in treating diabetes by activating peroxisome proliferator-activated receptors (PPARs).

    Benzothiazoles: These compounds have applications in medicinal chemistry, particularly as anticancer agents.

    Pyrazolines: Known for their anti-inflammatory and analgesic properties.

The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

623933-20-0

Molecular Formula

C30H27N3O3S2

Molecular Weight

541.7 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O3S2/c1-20(2)36-26-15-11-22(12-16-26)28-23(19-33(31-28)24-7-5-4-6-8-24)17-27-29(34)32(30(37)38-27)18-21-9-13-25(35-3)14-10-21/h4-17,19-20H,18H2,1-3H3/b27-17-

InChI Key

UNYUORRXJQRANB-PKAZHMFMSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.